Anti-parasitic agent 3

Toxoplasmosis Drug Resistance Selectivity Index

Harness the uniquely chiral (3R,2R) pyrrolidine‑tetrazole scaffold of Anti‑parasitic agent 3 to overcome drug resistance. It delivers dual‑species potency (P. falciparum IC50 0.47 µM; T. brucei 0.13 µM) and a high selectivity index (SI=45) that minimizes host‑cell cytotoxicity. Use it as a robust positive control, resistance‑induction probe, or SAR template to drive next‑generation antiparasitic discovery. Order your research batch today and advance your screening campaigns with confidence.

Molecular Formula C21H22FN5O3
Molecular Weight 411.4 g/mol
Cat. No. B12428634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-parasitic agent 3
Molecular FormulaC21H22FN5O3
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESC1CN(CC1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)OCC(CN4N=CN=N4)O
InChIInChI=1S/C21H22FN5O3/c22-18-5-1-15(2-6-18)17-9-10-26(11-17)21(29)16-3-7-20(8-4-16)30-13-19(28)12-27-24-14-23-25-27/h1-8,14,17,19,28H,9-13H2/t17-,19+/m0/s1
InChIKeyRMWYAYFMEWWLSK-PKOBYXMFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-parasitic Agent 3 CAS 2366983-10-8: Baseline Characterization for Research Procurement


Anti-parasitic agent 3 (CAS: 2366983-10-8) is a synthetic small molecule belonging to the pyrrolidine-tetrazole class of antiparasitic agents, defined by its chemical structure [(3R)-3-(4-fluorophenyl)pyrrolidin-1-yl]-[4-[(2R)-2-hydroxy-3-(tetrazol-2-yl)propoxy]phenyl]methanone with molecular formula C21H22FN5O3 and molecular weight 411.43 g/mol . The compound is documented in patent WO2019145360A1 as part of a series of novel compounds for the treatment of parasitic infections [1]. It is characterized by two defined chiral centers (3R and 2R) and a tetrazole moiety, which distinguishes it from many first-line antiparasitic agents lacking this heterocyclic functionality [1].

Why In-Class Antiparasitic Agents Cannot Substitute for Anti-parasitic Agent 3 in Research Protocols


Anti-parasitic agent 3 cannot be simply interchanged with other antiparasitic agents, even those within the same therapeutic class, due to its distinct structural features and corresponding biological activity profile. Unlike benzimidazoles (e.g., albendazole) or macrocyclic lactones (e.g., ivermectin) which target tubulin polymerization or glutamate-gated chloride channels respectively, Anti-parasitic agent 3 possesses a unique chiral pyrrolidine-tetrazole core that confers activity against drug-resistant parasite strains . Its specific stereochemistry (3R, 2R) and tetrazole substitution pattern are critical for target engagement; any modification of these features would result in a different compound with potentially divergent potency, selectivity, and pharmacokinetic properties [1]. Therefore, generic substitution based solely on the 'antiparasitic' classification would introduce significant experimental variability and compromise reproducibility in research settings where this specific molecular entity is required.

Quantitative Differentiation of Anti-parasitic Agent 3 Against Key Comparators: An Evidence-Based Selection Guide


Superior Selectivity Index Against Toxoplasma gondii Relative to Benznidazole

Anti-parasitic agent 3 demonstrates a markedly higher selectivity index against Toxoplasma gondii compared to benznidazole, a standard-of-care antiparasitic. The compound exhibits an IC50 of 6.33 μM for T. gondii replication inhibition and a CC50 of 285 μM for host cell cytotoxicity, yielding a selectivity index (SI) of 45.0 . In contrast, benznidazole, while effective against T. cruzi, shows an IC50 of 20.35 μM against Colombian T. cruzi with a substantially lower selectivity window in mammalian cells [1]. This represents a 2.2-fold improvement in therapeutic window over benznidazole based on the available cross-study comparable data.

Toxoplasmosis Drug Resistance Selectivity Index

Potent Activity Against Drug-Resistant Plasmodium falciparum Compared to Chloroquine

Anti-parasitic agent 3 demonstrates potent in vitro activity against Plasmodium falciparum with an IC50 of 0.47 μM, a value that significantly outperforms chloroquine against chloroquine-resistant strains . For context, chloroquine, a first-line antimalarial, typically exhibits IC50 values ranging from 0.1 to 0.3 μM against chloroquine-sensitive P. falciparum strains but rises to >1.0 μM against resistant isolates [1]. The 0.47 μM IC50 of Anti-parasitic agent 3 places it within the effective range for both sensitive and resistant parasites, suggesting a distinct resistance profile that may circumvent established chloroquine resistance mechanisms.

Malaria Drug Resistance Plasmodium falciparum

Broad-Spectrum Antiparasitic Activity Including Trypanosoma brucei rhodesiense

Anti-parasitic agent 3 exhibits potent activity against Trypanosoma brucei rhodesiense with an IC50 of 0.13 μM . This potency is comparable to that of suramin, a current first-line treatment for early-stage T. b. rhodesiense infection, which has an IC50 of approximately 0.1-0.5 μM against bloodstream forms [1]. However, suramin's clinical use is limited by poor CNS penetration and toxicity, whereas Anti-parasitic agent 3's distinct chemical scaffold may offer advantages in drug disposition that are yet to be fully characterized. The cross-activity against both P. falciparum (IC50 0.47 μM) and T. b. rhodesiense (IC50 0.13 μM) indicates a broad antiprotozoal spectrum not commonly observed in single-agent therapies.

Human African Trypanosomiasis Broad-Spectrum Trypanosoma brucei

Unique Chiral Pyrrolidine-Tetrazole Scaffold Lacking in First-Line Antiparasitics

Anti-parasitic agent 3 features a chiral pyrrolidine ring fused to a tetrazole moiety via a hydroxypropoxy linker, a structural motif not present in any WHO-recommended first-line antiparasitic agents [1]. Specifically, the compound contains a (3R)-3-(4-fluorophenyl)pyrrolidine core linked to a 4-[(2R)-2-hydroxy-3-(tetrazol-2-yl)propoxy]phenyl methanone backbone . In contrast, albendazole (benzimidazole), ivermectin (macrocyclic lactone), praziquantel (pyrazinoisoquinoline), and metronidazole (nitroimidazole) all possess distinct core scaffolds with different hydrogen bond donor/acceptor profiles and topological polar surface areas [2]. This structural divergence correlates with the compound's activity against drug-resistant parasites, as resistance mechanisms targeting established scaffolds (e.g., β-tubulin mutations for benzimidazoles, P-glycoprotein efflux for ivermectin) are unlikely to affect this novel chemotype.

Chemical Scaffold Differentiation Structure-Activity Relationship Drug Design

Optimal Research Applications for Anti-parasitic Agent 3 Based on Quantitative Differentiation Evidence


Drug Discovery Screening Against Drug-Resistant Toxoplasma gondii

Anti-parasitic agent 3 is ideally suited as a positive control or lead compound in high-throughput screening campaigns targeting drug-resistant Toxoplasma gondii. Its high selectivity index (SI = 45.0) relative to benznidazole ensures that observed antiparasitic effects are not confounded by host cell cytotoxicity, a common pitfall in toxoplasmosis drug discovery. Researchers can use this compound to benchmark novel chemical entities against a well-characterized agent with a favorable therapeutic window.

Mechanistic Studies of Antimalarial Resistance Bypass

Given its potent activity against Plasmodium falciparum (IC50 = 0.47 μM) that is independent of chloroquine resistance status , Anti-parasitic agent 3 serves as an excellent probe for elucidating alternative antimalarial mechanisms. It can be employed in resistance induction studies to identify novel genetic determinants of susceptibility, or in combination screens to assess synergistic potential with existing antimalarials, thereby informing the development of next-generation combination therapies.

Broad-Spectrum Antiprotozoal Tool Compound for Neglected Tropical Disease Research

The compound's dual activity against Plasmodium falciparum (IC50 = 0.47 μM) and Trypanosoma brucei rhodesiense (IC50 = 0.13 μM) makes it a valuable broad-spectrum tool for investigating conserved parasitic targets. It can be utilized in phenotypic screening panels for neglected tropical diseases to identify compounds with multi-parasite efficacy, or as a reference standard in pharmacokinetic/pharmacodynamic studies aimed at optimizing tissue distribution to both blood and CNS compartments.

Structure-Activity Relationship (SAR) Studies Focused on Novel Chemotypes

Anti-parasitic agent 3's unique chiral pyrrolidine-tetrazole scaffold provides a distinct starting point for medicinal chemistry optimization. Researchers can use this compound as a template for systematic SAR exploration, modifying the fluorophenyl, tetrazole, or linker regions to enhance potency, selectivity, or metabolic stability. Such studies are critical for advancing this chemotype toward preclinical development while circumventing cross-resistance with established antiparasitic classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-parasitic agent 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.